molecular formula C15H14N4 B3981841 4-Methyl-6-(8-methylquinolin-5-yl)pyrimidin-2-amine

4-Methyl-6-(8-methylquinolin-5-yl)pyrimidin-2-amine

Cat. No.: B3981841
M. Wt: 250.30 g/mol
InChI Key: GRCJNCPGLCQQQD-UHFFFAOYSA-N
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Description

4-Methyl-6-(8-methylquinolin-5-yl)pyrimidin-2-amine is a heterocyclic compound that features both quinoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(8-methylquinolin-5-yl)pyrimidin-2-amine typically involves the construction of the quinoline and pyrimidine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene. The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(8-methylquinolin-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

4-Methyl-6-(8-methylquinolin-5-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(8-methylquinolin-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function, while the pyrimidine ring can inhibit enzyme activity by mimicking natural substrates. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: Lacks the pyrimidine ring, making it less versatile in biological applications.

    6-(8-Methylquinolin-5-yl)pyrimidine: Similar structure but without the 4-methyl group, which can affect its binding affinity and specificity.

    2-Amino-4-methylpyrimidine: Lacks the quinoline moiety, reducing its potential for DNA intercalation.

Uniqueness

4-Methyl-6-(8-methylquinolin-5-yl)pyrimidin-2-amine is unique due to the presence of both quinoline and pyrimidine rings, which confer a combination of properties that enhance its biological activity and versatility in chemical synthesis.

Properties

IUPAC Name

4-methyl-6-(8-methylquinolin-5-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-9-5-6-11(12-4-3-7-17-14(9)12)13-8-10(2)18-15(16)19-13/h3-8H,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCJNCPGLCQQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C3=NC(=NC(=C3)C)N)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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